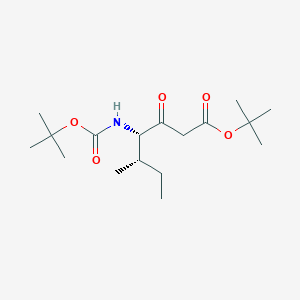![molecular formula C12H17ClN2O B14794476 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide is a chiral compound with a specific stereochemistry denoted by the (S) configuration. This compound features an amino group, a chlorobenzyl group, and an ethylpropanamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, ethylamine, and a suitable chiral auxiliary.
Formation of Intermediate: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with ethylamine to form N-(3-chlorobenzyl)-N-ethylamine.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral auxiliary or a chiral catalyst to obtain the (S)-enantiomer.
Amidation: The chiral intermediate is then reacted with a suitable carboxylic acid derivative to form the final product, (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of chiral catalysts to enhance enantioselectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide: The enantiomer of the compound with different stereochemistry.
N-(3-chlorobenzyl)-N-ethylpropanamide: Lacks the amino group, leading to different reactivity and applications.
2-Amino-N-benzyl-N-ethylpropanamide: Lacks the chloro substituent, affecting its chemical properties.
Uniqueness
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide is unique due to its specific (S) configuration, which imparts distinct biological activity and selectivity in chemical reactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3 |
InChI Key |
DZUYKMZPFGMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


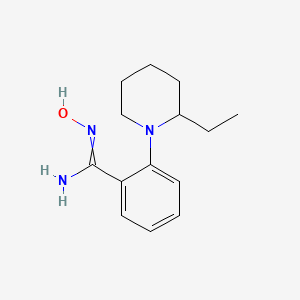
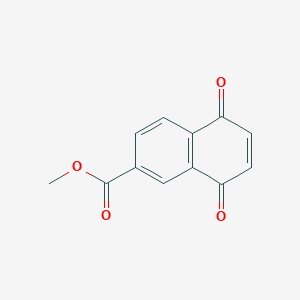
![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)
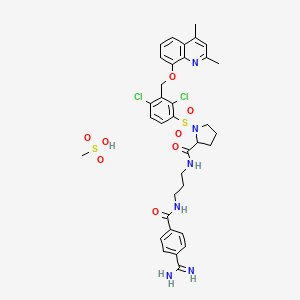
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)
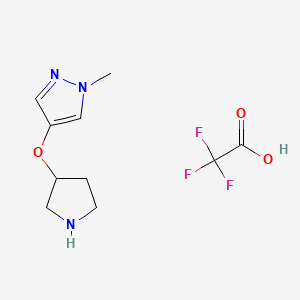
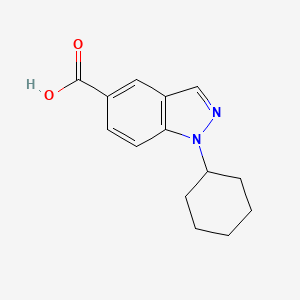
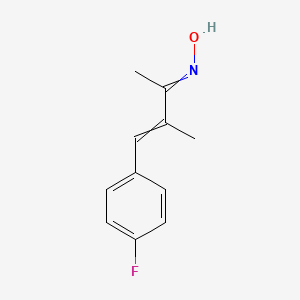
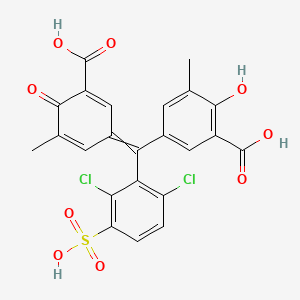
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
